Ethyl3-(3-aminopropyl)benzoatehydrochloride
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Overview
Description
Ethyl 3-(3-aminopropyl)benzoate hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role in organic synthesis and as a reagent in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-aminopropyl)benzoate hydrochloride typically involves the reaction of ethyl 3-bromobenzoate with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, and the product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of ethyl 3-(3-aminopropyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-aminopropyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 3-(3-aminopropyl)benzoate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Used in the synthesis of bioconjugates and as a crosslinking agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(3-aminopropyl)benzoate hydrochloride involves its ability to form covalent bonds with various biomolecules. The amino group can react with carboxyl groups to form amide bonds, while the ester group can undergo hydrolysis to release the active amine. These reactions enable the compound to modify proteins, nucleic acids, and other biomolecules, thereby altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
Ethyl 3-(3-aminopropyl)benzoate: The non-hydrochloride form of the compound.
Ethyl 3-(3-aminopropyl)benzoate sulfate: Another salt form with different solubility and reactivity properties.
Uniqueness
Ethyl 3-(3-aminopropyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility in water, making it more versatile for biological and industrial applications .
Properties
IUPAC Name |
ethyl 3-(3-aminopropyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13;/h3,5,7,9H,2,4,6,8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPUWGPJIQEGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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